molecular formula C10H13Br B2474422 4-Bromo-1-isopropyl-2-methylbenzene CAS No. 17821-06-6

4-Bromo-1-isopropyl-2-methylbenzene

Cat. No. B2474422
CAS RN: 17821-06-6
M. Wt: 213.118
InChI Key: PUKYTSMWXQOQKI-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-2-methylbenzene is a chemical compound with the molecular formula C10H13Br . It is also known by other names such as 1-Bromo-4-isopropyl-3-methylbenzene .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-isopropyl-2-methylbenzene consists of a benzene ring with bromo, isopropyl, and methyl substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-1-isopropyl-2-methylbenzene would depend on the conditions and the reactants present. As a benzene derivative, it could potentially undergo electrophilic aromatic substitution reactions . The exact reactions would need to be determined by a chemist based on the specific conditions and reactants.

Scientific Research Applications

Thermochemistry Studies

Research has been conducted on the thermochemistry of halogen-substituted methylbenzenes, including compounds like 4-Bromo-1-isopropyl-2-methylbenzene. Studies involve experimental vapor pressures, vaporization, fusion, and sublimation enthalpies. These are studied to evaluate experimental measurements and develop simple group-additivity procedures for estimation of vaporization enthalpies and enthalpies of formation (Verevkin et al., 2015).

Hydrogenation and Dehydrogenation Reactions

In another study, 4-Isopropenyl-1-methylcyclohexene undergoes hydrogenation over specific catalysts to form compounds like 1-isopropyl-4-methylbenzene, which shares a structural similarity with 4-Bromo-1-isopropyl-2-methylbenzene (Tanaka et al., 1978).

Formation and Interaction Studies

Studies on the formation of isopropylchlorobenzenes and their equilibrium measurements have been done. This includes compounds structurally similar to 4-Bromo-1-isopropyl-2-methylbenzene, focusing on the interactions and thermodynamic properties of these compounds (Nesterova et al., 1985).

Organometallic Chemistry

Research in organometallic chemistry has used ligands like 1-isopropyl-4-methylbenzene in synthesizing complex compounds. These studies focus on spectroscopic characterization and the analysis of ligands in various coordination modes, relevant to the understanding of 4-Bromo-1-isopropyl-2-methylbenzene (Sommer et al., 2013).

Sonication Effects in Synthesis

The effects of sonication on the synthesis of compounds from 4-bromo-1-methylbenzene, structurally similar to 4-Bromo-1-isopropyl-2-methylbenzene, have been studied. This research focuses on reaction rates and mechanisms under different conditions, providing insights into synthetic methods for related compounds (Abimannan et al., 2015).

Mechanism of Action

The mechanism of action for reactions involving 4-Bromo-1-isopropyl-2-methylbenzene would depend on the specific reaction. For example, in an electrophilic aromatic substitution reaction, the electrophile would form a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate would then lose a proton to reform the aromatic ring .

Safety and Hazards

Like many chemical compounds, 4-Bromo-1-isopropyl-2-methylbenzene could potentially pose safety hazards. It could be flammable and cause skin and eye irritation . Proper safety precautions should be taken when handling this compound, including wearing appropriate personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-bromo-2-methyl-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKYTSMWXQOQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-isopropyl-2-methylbenzene

CAS RN

17821-06-6
Record name 4-bromo-1-isopropyl-2-methylbenzene
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